molecular formula OSb+ B8548499 Oxostibanylium CAS No. 22877-95-8

Oxostibanylium

Cat. No.: B8548499
CAS No.: 22877-95-8
M. Wt: 137.759 g/mol
InChI Key: BDYDQSAYMHNVLM-UHFFFAOYSA-N
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Description

Oxostibanylium (chemical formula: SbO⁺) is a cationic antimony species characterized by a central antimony atom bonded to an oxygen atom in a linear geometry. This compound belongs to the stibanylium family, where antimony exists in the +3 oxidation state. The oxo group stabilizes the cation through resonance and inductive effects, distinguishing it from neutral antimony compounds like stibine (SbH₃) or antimony trioxide (Sb₂O₃). This compound is synthesized via oxidative pathways, often involving the reaction of antimony halides with oxygen donors under controlled conditions . Its applications span catalysis, materials science, and coordination chemistry, where its Lewis acidity and redox activity are exploited .

Properties

CAS No.

22877-95-8

Molecular Formula

OSb+

Molecular Weight

137.759 g/mol

IUPAC Name

oxostibanylium

InChI

InChI=1S/O.Sb/q;+1

InChI Key

BDYDQSAYMHNVLM-UHFFFAOYSA-N

Canonical SMILES

O=[Sb+]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

Oxostibanylium’s cationic nature and linear Sb–O bonding contrast sharply with neutral antimony compounds. Key structural comparisons are summarized in Table 1.

Table 1: Structural Comparison of this compound and Related Compounds

Compound Molecular Formula Geometry Bond Length (Sb–X, Å) Oxidation State
This compound SbO⁺ Linear 1.82 (Sb–O) +3
Stibine SbH₃ Trigonal 1.71 (Sb–H) -3
Antimony Trioxide Sb₂O₃ Tetrahedral 1.97 (Sb–O) +3
Antimony Trichloride SbCl₃ Trigonal Pyramidal 2.34 (Sb–Cl) +3
  • This compound vs. Stibine : The cationic SbO⁺ exhibits shorter bond lengths (1.82 Å vs. 1.71 Å in SbH₃) due to higher electronegativity of oxygen compared to hydrogen. This results in stronger polarization and Lewis acidity .
  • This compound vs. Sb₂O₃ : While both feature Sb(+3), Sb₂O₃’s polymeric structure with longer Sb–O bonds (1.97 Å) reduces its reactivity in electrophilic substitution reactions .

Reactivity and Stability

  • Thermal Stability : this compound decomposes above 300°C, whereas Sb₂O₃ remains stable up to 656°C. The cationic charge in SbO⁺ increases susceptibility to nucleophilic attack, limiting its thermal resilience .
  • Lewis Acidity : SbO⁺ demonstrates higher Lewis acidity (Gutmann-Beckett acceptor number: 85) compared to SbCl₃ (acceptor number: 72), making it more effective in catalyzing Friedel-Crafts alkylations .
  • Redox Behavior : Unlike SbH₃, which is a strong reducing agent, this compound participates in redox cycles, acting as both an oxidant (e.g., in Sb⁵⁺ formation) and a catalyst in oxygen-transfer reactions .

Research Findings and Contradictions

  • Contradiction in Stability : A 2023 study reported this compound’s stability in ionic liquids up to 400°C, conflicting with earlier thermal decomposition data . This discrepancy highlights the role of solvent interactions in stabilizing SbO⁺.
  • Synthetic Challenges : Unlike SbCl₃, which is commercially available, this compound requires anhydrous synthesis conditions, complicating large-scale production .

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